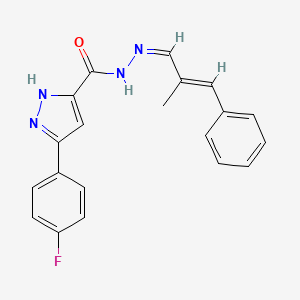

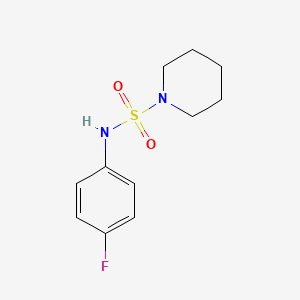

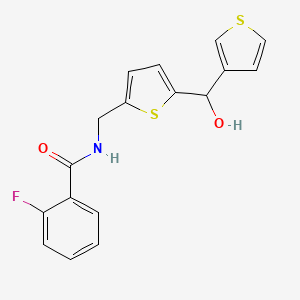

![molecular formula C21H14BrNO6 B2437872 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate CAS No. 869078-97-7](/img/structure/B2437872.png)

6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate, also known as BDC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BDC belongs to the class of coumarin derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The bromination of organic compounds provides insight into reaction mechanisms and the synthesis of complex molecules. For example, Lange, Organ, and Roche (1992) demonstrated the bromination of 2,2,6-trialkyl-1,3-dioxan-4-ones, elucidating the reaction pathway through deuterium labeling experiments, showcasing the importance of understanding substitution reactions in organic synthesis G. Lange, M. Organ, M. Roche, 1992.

Catalysis and Material Science

The synthesis of heterodifunctional polyfluorene building blocks for the creation of emission-tuned nanoparticles, as described by Fischer, Baier, and Mecking (2013), highlights the role of organobromine compounds in developing advanced materials with potential applications in electronics and photonics Christoph S. Fischer, M. Baier, S. Mecking, 2013.

Advanced Organic Synthesis Techniques

Microwave-assisted cyclization techniques, as explored by Dao, Ho, Lim, and Cho (2018), utilize brominated compounds for the efficient synthesis of benzo[c]chromen-6-ones, demonstrating the advancements in reaction methodologies to achieve complex organic structures with high yields P. Dao, S. Ho, Ho-Jin Lim, C. Cho, 2018.

Antioxidant Research

The study of 6-substituted-2,4-dimethyl-3-pyridinols by Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, and Porter (2004) on their antioxidant properties showcases the potential of brominated compounds in developing novel antioxidants, contributing to the understanding of free radical chemistry M. Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, N. Porter, 2004.

Novel Annulation Strategies

Greshock and Funk (2002) discussed the utilization of 6-bromomethyl-4H-1,3-dioxin as a bromomethyl vinyl ketone equivalent for heterocycle and carbocycle construction, illustrating the compound's utility in creating complex organic frameworks relevant to natural product synthesis and pharmaceutical development Thomas J Greshock, Raymond L Funk, 2002.

Propriétés

IUPAC Name |

[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrNO6/c1-23(2)21(26)27-13-4-5-14-15(10-19(24)28-18(14)9-13)16-8-11-7-12(22)3-6-17(11)29-20(16)25/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNYECZPCQZVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

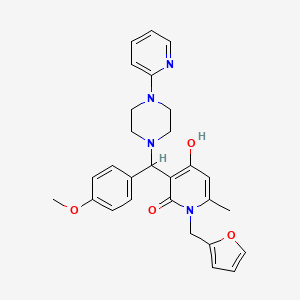

![2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester](/img/no-structure.png)

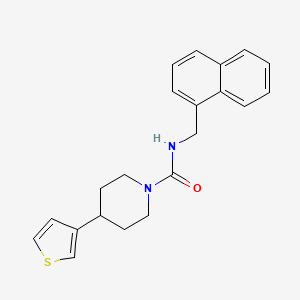

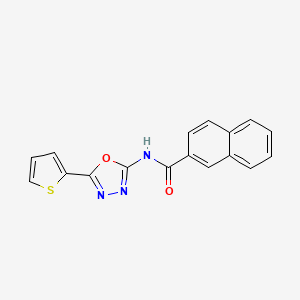

![[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile](/img/structure/B2437795.png)

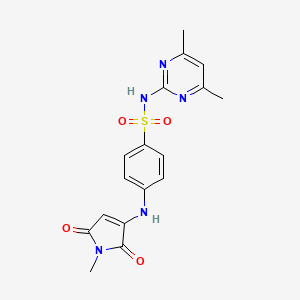

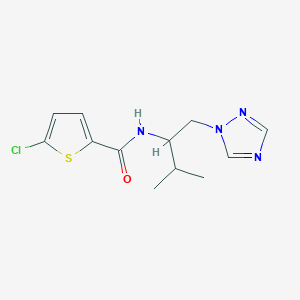

![2-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2437801.png)